molecular formula C9H20O3Si B3284180 Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester CAS No. 7797-52-6

Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester

Cat. No.: B3284180
CAS No.: 7797-52-6
M. Wt: 204.34 g/mol
InChI Key: NTJMCKZAGKFGDH-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester is a chemical compound with the molecular formula C9H20O3Si and a molecular weight of 204.34 g/mol . This compound is known for its unique structure, which includes an ethoxydimethylsilyl group attached to the propanoic acid backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester typically involves the esterification of propanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion. The ethoxydimethylsilyl group can be introduced through a subsequent reaction with ethoxydimethylsilane under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism by which propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester exerts its effects involves interactions with various molecular targets. The ethoxydimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved often include the formation of intermediate complexes that facilitate the desired transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-(ethoxydimethylsilyl)-, ethyl ester is unique due to the presence of the ethoxydimethylsilyl group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring specific chemical transformations that are not achievable with simpler esters .

Properties

IUPAC Name

ethyl 3-[ethoxy(dimethyl)silyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3Si/c1-5-11-9(10)7-8-13(3,4)12-6-2/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJMCKZAGKFGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC[Si](C)(C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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